molecular formula C11H9F3O B1456867 3-(3-Trifluoromethyl-phenyl)-cyclobutanone CAS No. 1080636-44-7

3-(3-Trifluoromethyl-phenyl)-cyclobutanone

Cat. No. B1456867
M. Wt: 214.18 g/mol
InChI Key: YXFAJJYFSJEVQY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Palladium-Catalyzed Reactions

3-(3-Trifluoromethyl-phenyl)-cyclobutanone and related compounds can participate in palladium-catalyzed reactions. For instance, 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts, producing arylated benzolactones through carbon-carbon bond cleavage and formation. These reactions yield 4-arylmethyl-3,4-dihydrocoumarins in high yields (Matsuda, Shigeno, & Murakami, 2008).

Stereochemistry Studies

The study of stereochemistry in cyclobutanones, including 3-(3-Trifluoromethyl-phenyl)-cyclobutanone, has been conducted through NMR spectroscopy. These studies help understand the electronic effects and steric hindrance in cyclobutanones (Mayr & Huisgen, 1975).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions of 3-alkoxycyclobutanones to aldehydes and ketones have been reported. This method allows for the regioselective and diastereoselective formation of complex cyclic structures (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Synthesis of α-Methylene-γ-butyrolactones

3-(3-Trifluoromethyl-phenyl)-cyclobutanone derivatives can be used in the synthesis of α-methylene-γ-butyrolactones. These compounds have potential applications in organic synthesis and medicinal chemistry (Fujiwara, Morita, & Takeda, 1989).

Acid-Catalyzed Rearrangements

Cyclobutanones can undergo acid-catalyzed rearrangements to form polycyclic aromatic dihydrofurans and dihydropyrans. This provides insights into the reactive behavior of these compounds under acidic conditions (Duperrouzel & Lee-Ruff, 1980).

Reactions with Nitrosobenzenes

Cyclobutanones, including 3-(3-Trifluoromethyl-phenyl)-cyclobutanone, can react with nitrosobenzenes when activated with a Lewis acid. This demonstrates the versatility of cyclobutanones in organic synthesis (Shima, Igarashi, Yoshimura, & Matsuo, 2017).

Asymmetric Synthesis

Asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones has been achieved with high enantioselectivity. This is significant for the production of optically active compounds (Matsuda, Shigeno, & Murakami, 2007).

Geminal Dibromocyclobutane Synthesis

2-Substituted cyclobutanone acetals, which can be derived from compounds like 3-(3-Trifluoromethyl-phenyl)-cyclobutanone, have been used in the synthesis of geminal dibromocyclobutanes. This highlights their utility in the synthesis of complex organic molecules (Nordvik & Brinker, 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAJJYFSJEVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265771
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Trifluoromethyl-phenyl)-cyclobutanone

CAS RN

1080636-44-7
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org

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